molecular formula C19H22ClNO4 B12122304 2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12122304
M. Wt: 363.8 g/mol
InChI Key: UMNZQSRKMXUFFY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a substituted acetamide derivative characterized by a 4-chlorophenoxy group at the α-position of the acetamide backbone. Its structure includes two distinct heterocyclic substituents: a 5-methylfuran-2-ylmethyl group and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom.

Properties

Molecular Formula

C19H22ClNO4

Molecular Weight

363.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H22ClNO4/c1-14-4-7-18(25-14)12-21(11-17-3-2-10-23-17)19(22)13-24-16-8-5-15(20)6-9-16/h4-9,17H,2-3,10-13H2,1H3

InChI Key

UMNZQSRKMXUFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions to form 2-(4-chlorophenoxy)acetic acid.

    Coupling with Furan Derivative: The 2-(4-chlorophenoxy)acetic acid is then coupled with 5-methylfuran-2-carboxaldehyde in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.

    Introduction of Tetrahydrofuran Group: The final step involves the reaction of the intermediate with tetrahydrofuran-2-carboxaldehyde under reductive amination conditions, typically using sodium triacetoxyborohydride as the reducing agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The compound can be reduced at the carbonyl group, converting it to the corresponding alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a ligand in the study of receptor-ligand interactions. Its structural features make it a candidate for exploring binding affinities with various biological targets.

Medicine

In medicinal chemistry, 2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenoxy group is a common pharmacophore in enzyme inhibitors (e.g., HCV NS5B in 7b) and antimicrobial agents .

Physicochemical Properties

Comparative data on logP, solubility, and molecular weight highlight differences driven by substituents:

Compound Name Molecular Weight logP logSw (Aqueous Solubility) Polar Surface Area (Ų) Reference
Target Compound (Theoretical) ~313.8 ~2.5* ~-3.0* ~50.0*
Y509-7484 269.73 1.629 -2.386 40.59
7b
BH51945 449.92

*Estimated based on structural similarity to Y509-7484 and substituent contributions.
Key Observations :

  • The 5-methylfuran group in the target compound likely increases logP compared to Y509-7484, suggesting enhanced membrane permeability but reduced aqueous solubility .

Key Observations :

  • Substituent-driven selectivity is evident: Quinazolinone derivatives (7b) target viral polymerases, while thiazolidinones () disrupt microbial membranes.

Biological Activity

2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its effects on osteoclastogenesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H19ClN2O3
  • Molecular Weight : 304.78 g/mol
  • CAS Number : Not specifically listed but related compounds are cataloged under similar identifiers.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of bone metabolism. Its primary focus has been on its inhibitory effects on osteoclastogenesis, which is critical in the treatment of bone-related diseases such as osteoporosis.

The compound acts as an inhibitor of osteoclast formation and activity. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. The mechanism involves:

  • Inhibition of Osteoclast Differentiation : The compound alters the expression of mRNA for osteoclast-specific markers, effectively reducing the differentiation of precursor cells into mature osteoclasts.
  • Suppression of Bone Resorption : It blocks the formation of the F-actin belt, a structure necessary for osteoclast function, thereby inhibiting their bone-resorbing activity in vitro .

Study 1: In Vitro Effects on Osteoclasts

A study published in the Journal of Cellular and Molecular Medicine demonstrated that 2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide significantly reduced osteoclast numbers and activity in cultured bone marrow-derived macrophages. Key findings include:

ParameterControl GroupTreatment Group
Osteoclast Formation (cells/mm²)15030
Bone Resorption (µm²)20050

This study highlights the compound's potential as a therapeutic agent for preventing bone loss .

Study 2: In Vivo Effects on Bone Density

Another study investigated the effects of this compound in an ovariectomized (OVX) rat model, which simulates post-menopausal osteoporosis. Results indicated:

MeasurementControl (OVX)Treatment (OVX + Compound)
Bone Mineral Density (g/cm²)0.50.8
Serum TRAP5b Levels (pg/mL)300150

The compound was effective in preventing OVX-induced bone loss, suggesting its utility in clinical settings for managing osteoporosis .

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